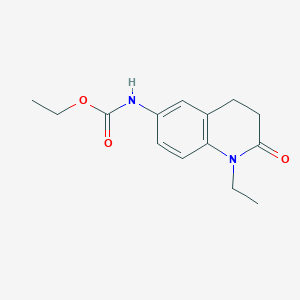

Ethyl (1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate

Description

Ethyl (1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is a synthetic carbamate derivative featuring a tetrahydroquinolinone scaffold. Its structure comprises a 1,2,3,4-tetrahydroquinolin-2-one core substituted with an ethyl group at position 1 and an ethyl carbamate moiety at position 6.

For example, 6-amino intermediates are often generated using Pd/C-catalyzed hydrogenation, followed by carbamate formation via reaction with ethyl chloroformate or analogous reagents .

Properties

IUPAC Name |

ethyl N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-3-16-12-7-6-11(15-14(18)19-4-2)9-10(12)5-8-13(16)17/h6-7,9H,3-5,8H2,1-2H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZKNHGSRUQAUBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate typically involves the condensation of an appropriate quinoline derivative with ethyl carbamate. One common method involves the reaction of 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides and aryl halides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxide derivatives, alcohol derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Ethyl (1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research has explored its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of Ethyl (1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .

Comparison with Similar Compounds

Structural Analogs and Derivatives

The compound is structurally related to several carbamate and tetrahydroquinolinone derivatives, which differ in substituents, stereochemistry, and biological activity. Key analogs include:

Methyl (1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate

- Structure : Differs by a methyl group in the carbamate moiety instead of ethyl.

- Safety protocols for handling include precautions against heat and ignition sources .

N-(1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (35)

- Structure : Replaces the carbamate group with a thiophene carboximidamide moiety and introduces a pyrrolidine-based side chain.

- Synthesis: Prepared via reaction of 6-amino intermediates with methylthio thiocarbamate hydroiodide, followed by chiral separation using supercritical fluid chromatography (SFC) .

- Biological Relevance : Exhibits enantiomer-specific activity; (S)-35 shows an optical rotation of [α]²⁵₅₈₉ = −18.0° and high purity (99.3%) .

Ethyl Carbamate (Urethane)

- Structure: A simple carbamate (NH₂COOCH₂CH₃) lacking the tetrahydroquinolinone scaffold.

- Carcinogenicity: A known carcinogen in rodents, inducing liver, lung, and ear-duct tumors. Vinyl carbamate, its metabolite, is 10–50× more potent due to CYP2E1-mediated oxidation to reactive epoxides .

Carcinogenic Potential

- Ethyl Carbamate: Metabolized by CYP2E1 to vinyl carbamate and vinyl carbamate epoxide, which form DNA adducts (e.g., 1,N⁶-ethenoadenosine) .

- Vinyl Carbamate: 10–50× more carcinogenic than ethyl carbamate in mice, inducing lung adenomas and hepatomas at lower doses .

Metabolism and Toxicity

- This compound: Likely undergoes CYP2E1-mediated oxidation, analogous to ethyl carbamate. The tetrahydroquinolinone scaffold may influence tissue distribution and metabolic rate .

- Methyl Carbamate Analog : Expected to exhibit lower metabolic activation due to reduced alkyl chain length .

Physical and Chemical Properties

| Property | Ethyl (1-Ethyl-2-oxo-...)carbamate | Methyl Analog | Thiophene Derivative (35) |

|---|---|---|---|

| Solubility | Moderate in polar solvents | Higher polarity | Low (requires salt form) |

| Stability | Stable under inert conditions | Heat-sensitive | Stable as dihydrochloride |

| Chirality | Not reported | Achiral | Enantiomer-specific |

Biological Activity

Ethyl (1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is a synthetic compound belonging to the class of quinoline derivatives. Its unique structural features suggest a range of potential biological activities that warrant detailed exploration. This article provides an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound is characterized by a quinoline ring system fused with a carbamate group , which contributes to its distinct chemical properties. The general structure can be represented as follows:

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and neurotransmitter modulation.

- Receptor Interaction : It could interact with various receptors on cell surfaces, altering cellular signaling pathways.

- DNA/RNA Interference : The compound may bind to nucleic acids, influencing gene expression and protein synthesis.

Antiviral Properties

Preliminary studies suggest that this compound exhibits significant antiviral activity. It has shown efficacy against viruses such as Influenza A and Coxsackievirus B3 , indicating its potential use in antiviral therapies.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.

Anticancer Potential

Emerging research highlights the anticancer potential of this compound. Studies have indicated that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and apoptosis-related pathways .

Research Findings and Case Studies

A review of relevant literature reveals several key findings regarding the biological activity of this compound:

Synthesis and Production

The synthesis of this compound typically involves the reaction of 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline with ethyl chloroformate in the presence of a base such as triethylamine. This process is usually conducted under reflux conditions in an organic solvent like dichloromethane.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Ethyl (1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate?

- Methodological Answer : The synthesis typically involves carbamate formation via reaction of the parent amine with ethyl chloroformate under basic conditions. For chiral resolution, preparative supercritical fluid chromatography (SFC) with a Chiralpak AD-H column and isopropyl alcohol/CO₂ mobile phase (50:50, 0.2% diethylamine) is effective, achieving enantiomeric excess >99% . Optimization of reaction conditions (e.g., temperature, catalyst) and purification via silica gel chromatography are critical for yield improvement.

Q. How can spectroscopic techniques be applied to characterize this compound?

- Methodological Answer :

- ¹H NMR : Analyze aromatic protons (δ 6.8–8.0 ppm), carbamate NH (δ 7.0–7.3 ppm), and alkyl groups (δ 1.2–3.5 ppm) in deuterated methanol .

- Mass Spectrometry (MS) : Use ESI-HRMS to confirm molecular weight (e.g., observed [M+H]⁺ at 369.2118 vs. calculated 369.2107) .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, ensuring accurate bond-length and angle measurements .

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

- Methodological Answer :

- GC-MS : Utilize DB-WAX or CP Wax 52 columns with electron capture detection (ECD) for trace analysis (LOD: 1–5 µg/kg). Isotopically labeled internal standards improve precision .

- HPLC-Fluorescence : Derivatize with 9-xanthydrol for enhanced sensitivity (LOD: 35 µg/L), validated for alcoholic beverages .

Advanced Research Questions

Q. What metabolic pathways contribute to the bioactivation of this carbamate derivative?

- Methodological Answer : CYP2E1-mediated oxidation generates reactive intermediates (e.g., vinyl carbamate epoxide), which form DNA adducts (e.g., 1,N⁶-ethenoadenosine). In vitro assays with human liver microsomes and NADPH cofactor can track metabolite formation via LC-MS/MS . Rodent models (e.g., A/J mice) are recommended for in vivo carcinogenicity studies, with intraperitoneal dosing (50–100 mg/kg) and tumor incidence monitoring .

Q. How should researchers address contradictions in genotoxicity data across experimental systems?

- Methodological Answer :

- Assay Selection : Prioritize human lymphocyte sister chromatid exchange (SCE) and unscheduled DNA synthesis (UDS) assays over micronucleus tests, as ethyl carbamate derivatives show variable clastogenicity depending on cell type .

- Dose Optimization : Use high doses (≥1 mM) with S9 metabolic activation to mimic in vivo conditions .

Q. What experimental design considerations are critical for assessing carcinogenic potential in vivo?

- Methodological Answer :

- Model Systems : B6C3F1 mice or Sprague-Dawley rats are preferred due to susceptibility to hepatic and pulmonary tumors .

- Endpoint Analysis : Monitor lung adenomas, hepatomas, and Harderian gland tumors over 12–24 months. Include positive controls (e.g., vinyl carbamate) and statistical power analysis to ensure robust tumor incidence data .

Methodological Case Studies

Q. How can chiral separation of enantiomers be optimized for this compound?

- Case Study : A Chiralpak AD-H column (3 × 15 cm) with 50% isopropyl alcohol/CO₂ (0.2% diethylamine) at 100 bar achieves baseline resolution (RT difference: 0.88 min). Sample preparation in ethanol/diethylamine (5.75 g/L) and flow rate optimization (50 mL/min) enhance throughput .

Q. What in vitro models are suitable for studying DNA adduct formation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.